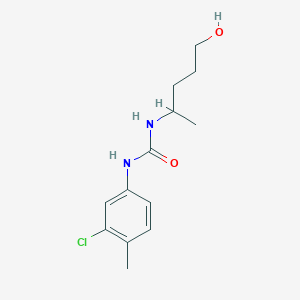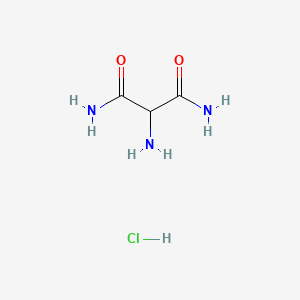
2-Aminomalonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Aminomalonamide hydrochloride is a chemical compound with the molecular formula C₃H₇N₃O₂·HCl It is a derivative of malonamide, where one of the hydrogen atoms on the central carbon is replaced by an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminomalonamide hydrochloride typically involves the reaction of diethyl 2-aminomalonate with ammonia. The process can be summarized as follows:
Starting Material: Diethyl 2-aminomalonate.
Reaction with Ammonia: Diethyl 2-aminomalonate is treated with 2 M ammonia in methanol at 60°C for 19 hours under an argon atmosphere.
Industrial Production Methods
An improved production method for this compound involves a simple operation where the solvent can be recycled, resulting in fewer waste products. This method is suitable for industrial production due to its high yield and purity .
化学反応の分析
Types of Reactions
2-Aminomalonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium acetate at 20-65°C.
Reduction: Sodium borohydride in methanol.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products Formed
Oxidation: 5-methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide.
Reduction: Corresponding reduced amides.
Substitution: Halogenated derivatives of 2-aminomalonamide.
科学的研究の応用
2-Aminomalonamide hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Industry: It is used in the production of various chemical intermediates and pharmaceuticals.
作用機序
The mechanism of action of 2-aminomalonamide hydrochloride involves its conversion to active intermediates that interact with specific molecular targets. For example, in the synthesis of favipiravir, it undergoes biotransformation to inhibit viral RNA-dependent RNA polymerase, thereby preventing viral replication .
類似化合物との比較
Similar Compounds
2-Aminopyrazine: Another compound used in the synthesis of favipiravir.
Diethyl malonate: A starting material for the synthesis of various derivatives, including 2-aminomalonamide.
Uniqueness
2-Aminomalonamide hydrochloride is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in the synthesis of complex molecules. Its role in the production of antiviral drugs highlights its importance in medicinal chemistry.
特性
分子式 |
C3H8ClN3O2 |
|---|---|
分子量 |
153.57 g/mol |
IUPAC名 |
2-aminopropanediamide;hydrochloride |
InChI |
InChI=1S/C3H7N3O2.ClH/c4-1(2(5)7)3(6)8;/h1H,4H2,(H2,5,7)(H2,6,8);1H |
InChIキー |
YCQDFKKZYYDWAB-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)N)(C(=O)N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
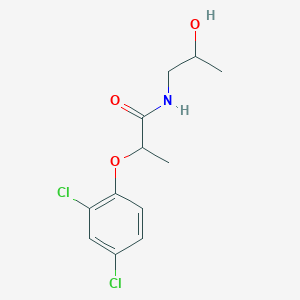
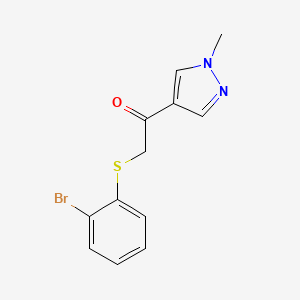
![6-Oxabicyclo[3.1.1]heptan-3-ol](/img/structure/B14905133.png)
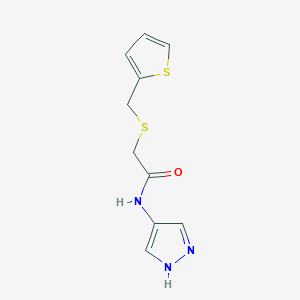

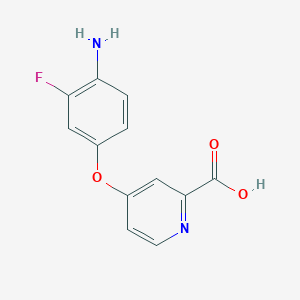
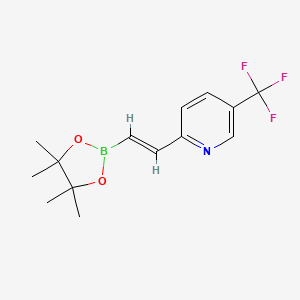
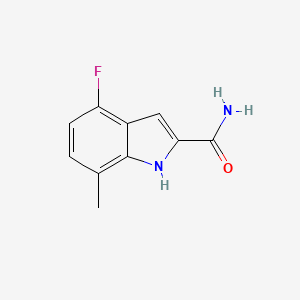

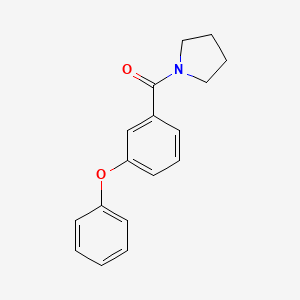

![6,9-Dichloro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14905194.png)
